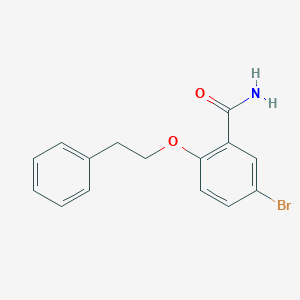
5-Bromo-2-(2-phenylethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-phenylethoxy)benzamide, also known as BPEB, is a chemical compound that belongs to the family of benzamides. BPEB has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
5-Bromo-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant binding affinity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Mécanisme D'action
5-Bromo-2-(2-phenylethoxy)benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, cognition, and emotion. By blocking the dopamine D3 receptor, this compound can modulate the activity of dopaminergic pathways in the brain, leading to therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the release of dopamine in the brain, leading to changes in behavior and mood. This compound can also affect the activity of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, appetite, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-(2-phenylethoxy)benzamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. This compound is also a potent inhibitor of cancer cell growth, making it a potential anti-cancer agent. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on 5-Bromo-2-(2-phenylethoxy)benzamide. One potential direction is to develop more potent and selective derivatives of this compound that can be used as therapeutic agents for neurological disorders and cancer. Another direction is to study the effects of this compound on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound could enhance its effectiveness in vivo.
Méthodes De Synthèse
5-Bromo-2-(2-phenylethoxy)benzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain this compound.
Propriétés
Formule moléculaire |
C15H14BrNO2 |
|---|---|
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
5-bromo-2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H14BrNO2/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18) |
Clé InChI |
HJDJPTAEXGYFEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
